molecular formula C17H13ClN2O2S B10918149 (5Z)-5-[4-(benzyloxy)-3-chlorobenzylidene]-2-imino-1,3-thiazolidin-4-one

(5Z)-5-[4-(benzyloxy)-3-chlorobenzylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B10918149
M. Wt: 344.8 g/mol
InChI Key: CQHBVXCLFAUKIV-DHDCSXOGSA-N
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Description

5-{(Z)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLAN-4-ONE: is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{(Z)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-(benzyloxy)-3-chlorobenzaldehyde with thiosemicarbazide under acidic or basic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride or phosphorus oxychloride, to yield the final thiazolidinone product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzylidene and chlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its bioactive properties. It is being explored for use in the treatment of various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to cell death. For its anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by interfering with key signaling pathways.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are known for their antidiabetic properties.

    Benzylidene derivatives: Compounds with a benzylidene group, such as benzylideneacetone, have diverse applications in organic synthesis and medicinal chemistry.

    Chlorophenyl derivatives: Compounds containing a chlorophenyl group, such as chlorophenylpiperazine, are used in various pharmacological studies.

Uniqueness: The uniqueness of 5-{(Z)-1-[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLAN-4-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

(5Z)-2-amino-5-[(3-chloro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H13ClN2O2S/c18-13-8-12(9-15-16(21)20-17(19)23-15)6-7-14(13)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,21)/b15-9-

InChI Key

CQHBVXCLFAUKIV-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)Cl

Origin of Product

United States

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